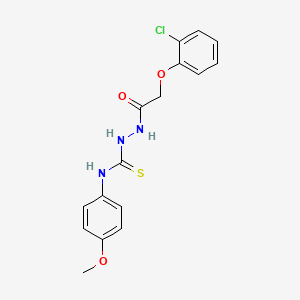![molecular formula C22H19ClN4O2 B2728975 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 941876-95-5](/img/no-structure.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide” is a chemical compound with a complex structure . Unfortunately, there’s no detailed description available for this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds structurally related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide, play a pivotal role in medicinal chemistry due to their pharmacophore properties. These compounds exhibit a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. This versatility in synthesis and widespread biological activities underline the significance of pyrazole derivatives in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact of Chlorophenols
While not directly related to the specific chemical structure of interest, research on chlorophenols, which share the chlorophenyl group, provides insight into environmental considerations. Chlorophenols are known as precursors to dioxins in chemical processes and are a concern due to their persistence and potential toxicity in the environment. This understanding of chlorophenol behavior and transformation in various conditions, including their role in forming more stable and potentially toxic derivatives, offers a broader perspective on the environmental fate of chlorinated organic compounds (Peng et al., 2016).
Parabens and Environmental Persistence
The study of parabens, which contain phenolic structures similar to the chlorophenyl component, reveals their widespread use as preservatives and their consistent presence at low levels in various environmental matrices due to their stability and usage patterns. This research on the occurrence, fate, and behavior of parabens in aquatic environments can inform the understanding of how structurally related compounds might behave in similar contexts, highlighting the importance of considering the environmental persistence and potential impacts of synthetic compounds (Haman et al., 2015).
Propiedades
Número CAS |
941876-95-5 |
|---|---|
Nombre del producto |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide |
Fórmula molecular |
C22H19ClN4O2 |
Peso molecular |
406.87 |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-15-3-9-18(10-4-15)24-21(28)14-26-11-12-27-20(22(26)29)13-19(25-27)16-5-7-17(23)8-6-16/h3-13H,2,14H2,1H3,(H,24,28) |
Clave InChI |
PXZIVBWTNWRIGL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




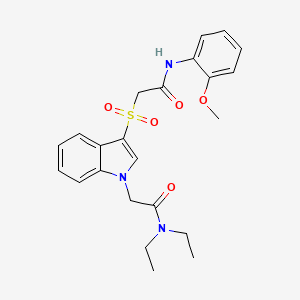
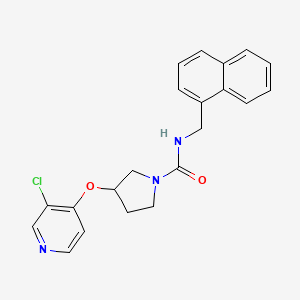
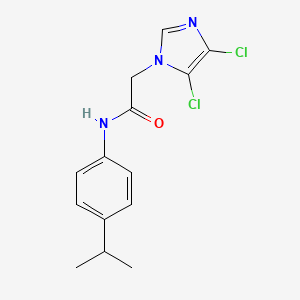
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)
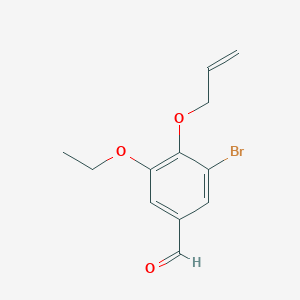
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)

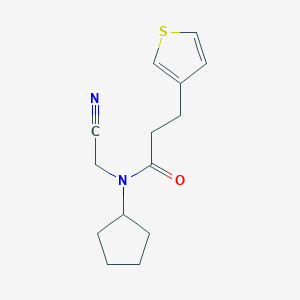
![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)
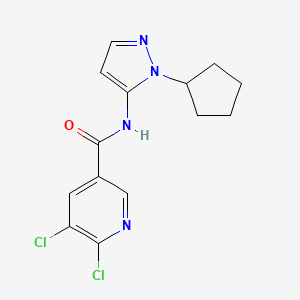

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)
